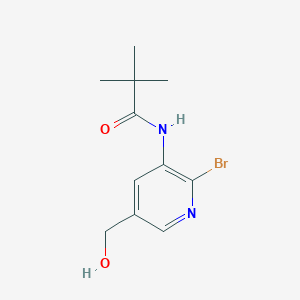
5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride
Vue d'ensemble
Description
5-Carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3S . It has an average mass of 222.649 Da and a monoisotopic mass of 221.986588 Da .
Molecular Structure Analysis
The molecular structure of 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule was not found in the search results.Applications De Recherche Scientifique
Design, Characterization, and Catalytic Application of Novel Ionic Liquids
The compound has been explored in the design and characterization of novel ionic liquids like 1-sulfopyridinium chloride, which shows promise as an efficient, homogeneous, and reusable catalyst for the synthesis of complex organic compounds through tandem Knoevenagel–Michael reactions. Such ionic liquids demonstrate potential in facilitating mild reaction conditions in organic synthesis (Moosavi‐Zare et al., 2013).
Chemical Stability and Transformations
Stability and Transformation of Carbamoyl Compounds
The stability and transformation of certain carbamoyl compounds, including (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, have been extensively studied. These compounds, previously considered unstable, demonstrate surprising stability and can undergo various chemical transformations to yield highly stable derivatives. These findings open new avenues for their application in the preparation of thiolyzable and/or photolabile protecting groups, potentially useful in protein synthesis and modification (Schrader et al., 2011).
Synthesis and Modification of Sulfonamide Derivatives
Efficient Sulfonation Protocol
A clean and operationally simple protocol has been developed for the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile. This protocol allows the direct synthesis of corresponding 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and their conversion to various sulfonamide derivatives. The methodology also outlines the efficient and selective removal of protecting groups under mild conditions, indicating its applicability in the synthesis and modification of sulfonamide derivatives (Janosik et al., 2006).
Solid-State Chemistry and Supramolecular Arrangements
Isofunctional Replacements in Supramolecular Chemistry
The chloride salt of methyl 5-amidopyridinium-pyrrole-2-carboxylate demonstrates that C−H···O interactions can serve as isofunctional replacements for conventional N−H···O hydrogen bonds in supramolecular arrangements. This finding has implications for the design and understanding of supramolecular structures, offering alternative bonding interactions that can be crucial in the development of new materials and molecular systems (Schmuck & Lex, 2001).
Synthesis and Anticancer Activity
Synthesis of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) Benzamide/Benzene Sulfonamide
Research has been conducted on synthesizing novel compounds with potential anticancer properties, such as substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides. These compounds have shown cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Redda et al., 2011).
Propriétés
IUPAC Name |
5-carbamoyl-1-methylpyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-9-3-4(13(7,11)12)2-5(9)6(8)10/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOCAUMNPHCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195039 | |
| Record name | 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000931-98-5 | |
| Record name | 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000931-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




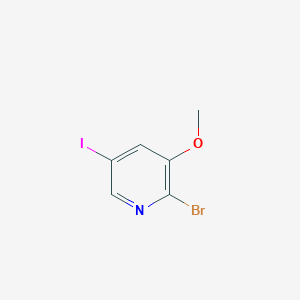
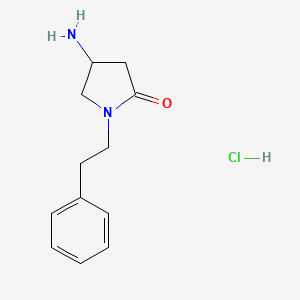


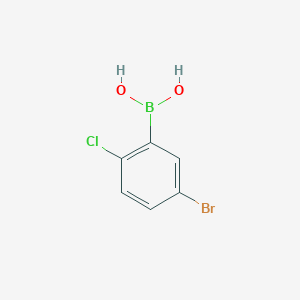

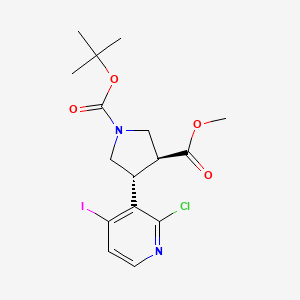
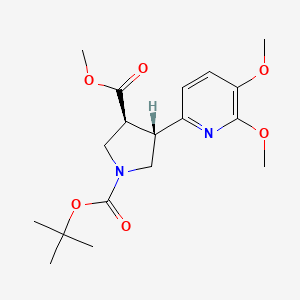
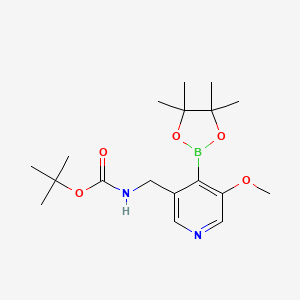
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)
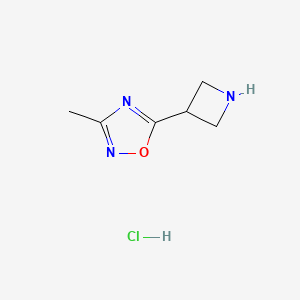
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)
